2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl-
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Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butoxymethyl, diethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation to form a chalcone derivative, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine as a catalyst and ammonium chloride to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential therapeutic properties, including antihypertensive, anti-HIV, and antitumor activities.
Material Science: The compound’s unique structure makes it a candidate for studying supramolecular chemistry and hydrogen bonding.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, contributing to the development of novel materials and drugs.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel modulator, influencing cellular processes by binding to calcium channels and altering their function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbarbituric Acid: Shares a similar pyrimidine core structure and is used in similar synthetic applications.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have a triazine ring and exhibit similar chemical reactivity and applications in material science.
Uniqueness
Its butoxymethyl, diethyl, and methyl groups provide distinct steric and electronic effects, making it a valuable compound for targeted research and development .
Properties
CAS No. |
50884-86-1 |
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Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-(butoxymethyl)-5,5-diethyl-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H24N2O4/c1-5-8-9-20-10-16-12(18)14(6-2,7-3)11(17)15(4)13(16)19/h5-10H2,1-4H3 |
InChI Key |
RJEBPDNBRDCCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1C(=O)C(C(=O)N(C1=O)C)(CC)CC |
Origin of Product |
United States |
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